

Technical Monograph: 2-Chloropyridine-4-carbothioamide

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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

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Primary CAS: 91447-89-1 Synonyms: 2-Chlorothioisonicotinamide; 2-Chloro-4-pyridinecarbothioamide Molecular Formula: $C_6H_5ClN_2S$ Molecular Weight: 172.64 g/mol

Executive Summary & Chemical Identity

2-Chloropyridine-4-carbothioamide (CAS 91447-89-1) is a critical thioamide scaffold used primarily as a bioisostere in medicinal chemistry and a versatile intermediate for heterocycle synthesis.^[1] Structurally, it serves as a halogenated analog of the antitubercular drugs Ethionamide and Prothionamide. Its unique reactivity profile—characterized by the electrophilic 2-chloro position and the nucleophilic/electrophilic thioamide group—makes it a linchpin in the development of kinase inhibitors (e.g., MK-2 inhibitors) and novel antimycobacterial agents.

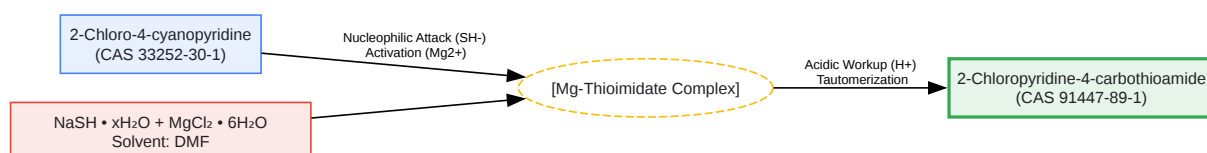
Physicochemical Profile

Property	Specification
Appearance	Yellow to orange crystalline solid
Melting Point	174–176 °C (dec.)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted)	~11.68 (Thioamide NH)
LogP	~1.2 (Lipophilic enough for membrane permeability)
Storage	-20°C, Inert atmosphere (Hygroscopic/Oxidation sensitive)

Synthetic Methodology

The synthesis of **2-Chloropyridine-4-carbothioamide** is most reliably achieved via the thionation of its nitrile precursor, 2-Chloro-4-cyanopyridine (CAS 33252-30-1). While Lawesson's reagent is a common choice, the NaSH/MgCl₂ method is preferred for industrial scalability and "green" chemistry compliance as it avoids the generation of difficult-to-remove organophosphorus byproducts.

Pathway Visualization (DOT)



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Figure 1: Magnesium-catalyzed thionation pathway avoiding H₂S gas handling.

Detailed Experimental Protocol

Objective: Synthesis of **2-Chloropyridine-4-carbothioamide** from 2-Chloro-4-cyanopyridine.

Reagents:

- 2-Chloro-4-cyanopyridine (1.0 eq)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Sodium hydrosulfide hydrate (NaSH, 70%, 2.0 eq)
- Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq)
- Dimethylformamide (DMF, anhydrous)

Procedure:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-cyanopyridine (10 mmol) in DMF (20 mL).
- Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. The Mg²⁺ ion coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.
- Thionation: Add NaSH (20 mmol) in a single portion. The mixture will likely turn green/dark due to the formation of the thioamide-magnesium complex.
- Reaction: Stir the reaction mixture at room temperature (25°C) for 3–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the nitrile peak.
- Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acidic environment breaks the Mg-complex and precipitates the free thioamide.
- Purification: Filter the yellow precipitate. Wash copiously with water to remove residual DMF and salts. Recrystallize from Ethanol/Water if purity is <95%.

Critical Control Points:

- Temperature: Do not exceed 60°C; thermal degradation of the thioamide to the nitrile or hydrolysis to the amide can occur.

- pH Control: The quench must be acidic (pH < 3) to ensure full protonation of the thioimide intermediate.

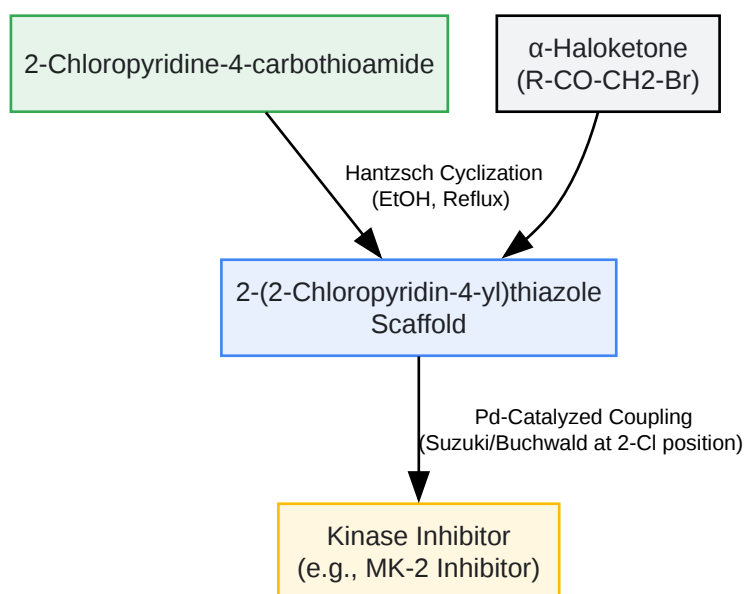
Applications in Medicinal Chemistry

2-Chloropyridine-4-carbothioamide is not merely an end-product but a "linchpin" intermediate. Its dual-functionality allows for divergent synthesis strategies.

Strategic Utility Map

Domain	Application Logic	Mechanism / Target
Antituberculars	Bioisostere of Ethionamide	Activation by EthA enzyme to form NAD-adducts, inhibiting InhA (mycolic acid synthesis).
Kinase Inhibitors	Thiazole formation (Hantzsch)	Reaction with α -haloketones yields 2-(2-chloropyridin-4-yl)thiazoles, a scaffold for MK-2 and EGFR inhibitors.
Fragment-Based Design	Halogen Bonding	The 2-Cl substituent provides a handle for halogen bonding interactions in the ATP-binding pocket of kinases.

Hantzsch Thiazole Synthesis Workflow (DOT)



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Figure 2: Divergent synthesis of kinase inhibitors utilizing the thioamide and chloro-pyridine handles.

Analytical Characterization

To validate the synthesis, the following spectral data are expected. The presence of the thioamide protons and the preservation of the chloropyridine ring are key.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 10.15 (br s, 1H, CSNH₂ - anti)
 - δ 9.70 (br s, 1H, CSNH₂ - syn)
 - δ 8.50 (d, J=5.1 Hz, 1H, Py-H6)
 - δ 7.85 (s, 1H, Py-H3)
 - δ 7.75 (d, J=5.1 Hz, 1H, Py-H5)
 - Note: The broad singlets for NH₂ are characteristic of restricted rotation around the C-N bond in thioamides.

- ^{13}C NMR (DMSO- d_6 , 100 MHz):
 - δ ~198.0 (C=S, Thioamide carbonyl)
 - δ ~150.0 (C-Cl, C2)
 - δ ~149.5 (C6)
 - δ ~148.0 (C4)
 - δ ~122.0 (C3)
 - δ ~120.5 (C5)
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+ = 172.99 / 174.99$ (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

- **H₂S Evolution:** Although the MgCl₂ method suppresses free H₂S gas, acidification steps can release trace hydrogen sulfide. Always work in a functioning fume hood.
- **Skin Sensitization:** Thioamides are known sensitizers. Double-gloving (Nitrile) is recommended.
- **Storage:** Store under Argon/Nitrogen at -20°C. The compound is prone to oxidative desulfurization to the amide (2-Chloropyridine-4-carboxamide) upon prolonged exposure to air and moisture.

References

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